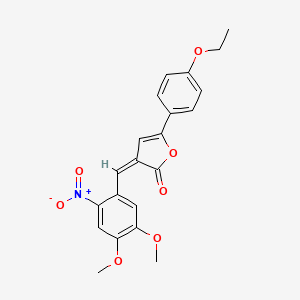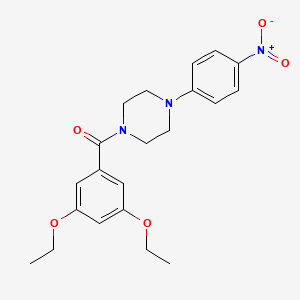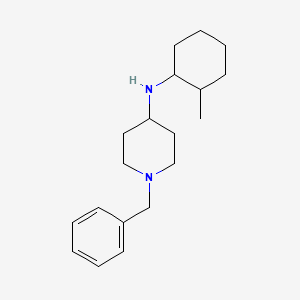
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as DNF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DNF has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in laboratory experiments and scientific research.
作用機序
The mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by binding to specific receptors or enzymes in cells. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. This compound has also been found to possess antimicrobial activity against various bacterial strains. Additionally, this compound has been found to possess anti-inflammatory properties and has been suggested to have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity and can be used in various biological assays. However, there are also limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. One area of research could be to further investigate the mechanism of action of this compound and identify its specific targets in cells. Another area of research could be to explore the potential applications of this compound in drug delivery systems and as a fluorescent probe for imaging studies. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of inflammatory diseases.
合成法
The synthesis of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-ethoxyphenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as acetic anhydride under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been found to have potential applications in drug delivery systems and as a fluorescent probe for imaging studies.
特性
IUPAC Name |
(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-4-28-16-7-5-13(6-8-16)18-11-15(21(23)29-18)9-14-10-19(26-2)20(27-3)12-17(14)22(24)25/h5-12H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZVXLMQRDIAM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5199780.png)

![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5199812.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5199829.png)
